molecular formula C10H7ClN2O3S2 B2722216 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1255783-99-3

5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2722216
CAS No.: 1255783-99-3
M. Wt: 302.75
InChI Key: GVTMQJWJWJWPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” are not directly available, related compounds have been synthesized using various methods. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

Research has delved into the synthesis of compounds featuring the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold, investigating their potential cytotoxic effects against a range of cancer cell lines. These studies provide a foundation for the development of novel anticancer agents. For instance, the synthesis and cytotoxicity evaluation of aminomethylselenopheno[3,2-b]thiophene sulfonamides highlight the compound's cytotoxic potential against human fibrosarcoma, mouse hepatoma, and breast adenocarcinoma cell lines, among others (Arsenyan, Rubina, & Domracheva, 2016).

Antiviral Activity

Further research has explored the antiviral applications of related sulfonamide derivatives. The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated some compounds' effectiveness against the tobacco mosaic virus, indicating the potential for developing new antiviral agents from this chemical framework (Chen et al., 2010).

Serotonin Receptor Antagonists

Compounds with the phenylsulfonyl moiety have been synthesized and evaluated as serotonin 5-HT6 receptor antagonists. These compounds' binding affinity and inhibitory effects on cellular responses to serotonin were assessed, identifying several molecules with potent activity. This research underlines the therapeutic potential of these compounds in treating disorders related to serotonin dysfunction (Ivachtchenko et al., 2010).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular potential of new thiazolo[3,2-a]pyrimidine derivatives synthesized from related chemical structures has been evaluated, showing significant activity against bacterial and fungal strains. Such findings suggest the compound's framework as a promising candidate for developing new antimicrobial and antitubercular therapies (Cai et al., 2016).

Antioxidant Properties

Novel dihydropyridine analogs, structurally related to "5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," have been synthesized and tested for their antioxidant properties. These compounds demonstrated potent antioxidant activity, suggesting their potential use in treating oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S2/c11-6-3-1-2-4-7(6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTMQJWJWJWPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CNC(=S)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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